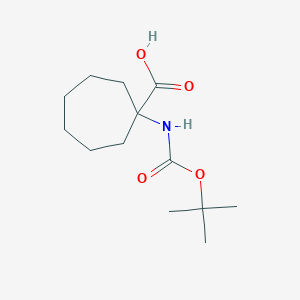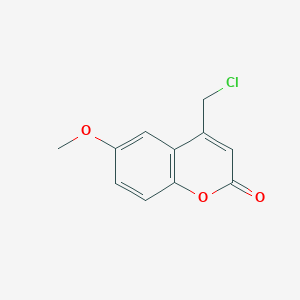
6-Phenyl-2-thiouracil
Overview
Description
6-Phenyl-2-thiouracil is a synthetic organic compound with the molecular formula C10H8N2OS and a molecular weight of 204.25 g/mol . It is known for its role as a thyreostatic agent, which means it can inhibit the production of thyroid hormones . This compound is often used in scientific research and has applications in various fields, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
The primary target of 6-Phenyl-2-thiouracil, also known as 2-mercapto-6-phenylpyrimidin-4-ol, is the thyroid gland . Specifically, it targets the enzyme thyroperoxidase , which plays a crucial role in the synthesis of thyroid hormones.
Mode of Action
This compound acts as a thyreostatic agent , meaning it inhibits the production of thyroid hormones. It achieves this by inhibiting the enzyme thyroperoxidase . This enzyme normally acts in thyroid hormone synthesis by oxidizing the anion iodide (I−) to iodine (I0), facilitating iodine’s addition to tyrosine residues on the hormone precursor thyroglobulin . By inhibiting this enzyme, this compound effectively decreases thyroid hormone production .
Biochemical Pathways
The inhibition of thyroperoxidase by this compound affects the thyroid hormone synthesis pathway . This results in a decrease in the production of the thyroid hormones thyroxine (T4) and triiodothyronine (T3) . These hormones play vital roles in numerous physiological processes, including metabolism, growth, and development. Therefore, the inhibition of their production can have significant downstream effects.
Pharmacokinetics
It is known that the compound issynthetic and has a solubility of 20 mg/mL in DMF . This suggests that it may have good bioavailability, although further studies would be needed to confirm this.
Result of Action
The primary result of this compound’s action is a decrease in the production of thyroid hormones . This can lead to a reduction in the symptoms of conditions such as hyperthyroidism, where there is an overproduction of these hormones .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-2-thiouracil can be achieved through several methods:
Nucleophilic Substitution:
Grignard Reaction: The Grignard reagent obtained from 6-halouracil can react with S-phenyl benzenesulfonothiolate to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial synthesis with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-2-thiouracil undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or thioether.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiouracils depending on the nucleophile used.
Scientific Research Applications
6-Phenyl-2-thiouracil has several scientific research applications:
Microbial Growth Inhibition: It inhibits the growth of microorganisms by binding to DNA and preventing transcription and replication.
Protein Synthesis Regulation: It has a positive effect on the synthesis of proteins, possibly due to its ability to regulate gene transcription.
Analytical Methods: It is used in analytical methods for determining urinary glucose levels in animals.
Comparison with Similar Compounds
Similar Compounds
2-Thiouracil: A compound with similar thyreostatic properties but lacks the phenyl group.
6-Methyl-2-thiouracil: Similar structure but with a methyl group instead of a phenyl group.
6-Propyl-2-thiouracil: Contains a propyl group instead of a phenyl group.
Uniqueness
6-Phenyl-2-thiouracil is unique due to the presence of the phenyl group, which enhances its binding affinity to DNA and its ability to inhibit transcription and replication . This makes it more effective in certain applications compared to its analogs.
Properties
IUPAC Name |
6-phenyl-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS/c13-9-6-8(11-10(14)12-9)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKNACRTWJHOCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190291 | |
| Record name | 6-Phenylthiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36822-11-4 | |
| Record name | 6-Phenyl-2-thiouracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36822-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Phenylthiouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036822114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 36822-11-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163991 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 36822-11-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42600 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Phenylthiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-phenyl-2-thiouracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.373 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 6-Phenyl-2-thiouracil and its derivatives are primarily studied for their potential antimicrobial [, ] and thyreostatic [, ] activities. Researchers are investigating their synthesis, structural properties, and biological effects to develop new drugs and understand their mechanisms of action.
A: While the exact mechanism is not fully elucidated in the provided research, this compound and similar compounds like 2-thiouracil, 6-methyl-2-thiouracil, and 6-propyl-2-thiouracil are known to interfere with thyroid hormone production [, ]. This is likely due to the structural similarity of these compounds to naturally occurring pyrimidines, allowing them to interfere with thyroid peroxidase, an enzyme crucial for thyroid hormone synthesis.
A: Studies have synthesized various functionalized derivatives of this compound, such as 1,7-diaryl-6-cyano-1,2,4-triazolo[4,3-a]pyrimidin-5(1H)-one derivatives, and evaluated their antimicrobial properties []. These derivatives showed promising results against specific microorganisms. The research focused on understanding the structure-activity relationship to guide the development of more potent and selective antimicrobial agents.
ANone: Several synthetic routes have been explored, including:
- Reaction of this compound with hydrazonoyl halides: This method leads to the formation of triazolopyrimidine derivatives [, ].
- Cyclization reactions: Researchers have synthesized 1-(4-substituted phenyl)-6-phenyl-2-thiouracils through the cyclization of N-(4-substituted phenyl)-N'-3-phenylpropenoyl-thioureas and Dimroth rearrangement of corresponding thiazin-4-ones [].
- Reaction with activated halogenides: This approach allows for the introduction of various substituents on the this compound scaffold, leading to a diverse range of derivatives with modified properties [].
A: Computational methods help predict and understand the properties of this compound. Studies have used Hartree–Fock calculations to determine the equilibrium geometry and gas-phase proton affinity of this compound and its derivatives []. This information provides insights into the reactivity and potential binding interactions of these molecules.
ANone: Yes, researchers have developed sensitive analytical methods for detecting this compound and related thyreostats in various matrices like animal tissues and feeds. These methods include:
- Gas chromatography-mass spectrometry (GC/MS): This technique offers high sensitivity and selectivity for analyzing thyreostatic residues in complex matrices [].
- Ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): This method allows for the simultaneous determination of multiple thyreostats in a single run, providing rapid and accurate analysis [].
- Capillary electrophoresis with electrochemical detection (CE-ED): This approach offers a simple and sensitive alternative for analyzing thyreostats in animal feed samples [].
A: Yes, recent research has explored the interaction between this compound and single-walled carbon nanotubes (SWCNTs) using molecular spectroscopic methods []. This area of study holds potential for developing novel sensor applications and understanding the behavior of this compound in nano-biological systems.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















